5-(4-Ethoxy-2,3,5,6-tetrafluoro-benzyloxy)-2-phenyl-benzofuran-3-carboxylic acid
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Overview
Description
5-(4-Ethoxy-2,3,5,6-tetrafluoro-benzyloxy)-2-phenyl-benzofuran-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-2,3,5,6-tetrafluoro-benzyloxy)-2-phenyl-benzofuran-3-carboxylic acid typically involves multiple steps, including the formation of the benzofuran core, introduction of the ethoxy and tetrafluorobenzyloxy groups, and carboxylation. Common reagents used in these reactions include ethyl iodide, tetrafluorobenzyl bromide, and phenylboronic acid. Reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Ethoxy-2,3,5,6-tetrafluoro-benzyloxy)-2-phenyl-benzofuran-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research in this area focuses on understanding its interactions with biological targets and evaluating its potential as a therapeutic agent.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. Studies may include in vitro and in vivo assays to assess their efficacy and safety as drug candidates.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-2,3,5,6-tetrafluoro-benzyloxy)-2-phenyl-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxy-2,3,5,6-tetrafluoro-benzyloxy)-2-phenyl-benzofuran-3-carboxylic acid
- 5-(4-Ethoxy-2,3,5,6-tetrafluoro-benzyloxy)-2-methyl-benzofuran-3-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(4-Ethoxy-2,3,5,6-tetrafluoro-benzyloxy)-2-phenyl-benzofuran-3-carboxylic acid may exhibit unique properties due to the presence of specific functional groups
Properties
Molecular Formula |
C24H16F4O5 |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
5-[(4-ethoxy-2,3,5,6-tetrafluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C24H16F4O5/c1-2-31-23-20(27)18(25)15(19(26)21(23)28)11-32-13-8-9-16-14(10-13)17(24(29)30)22(33-16)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,29,30) |
InChI Key |
HXCXPONHDAOQCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)F)COC2=CC3=C(C=C2)OC(=C3C(=O)O)C4=CC=CC=C4)F)F |
Origin of Product |
United States |
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